molecular formula C18H21Cl3N4O B017062 4-Acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride CAS No. 100113-02-8

4-Acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride

Cat. No. B017062
M. Wt: 415.7 g/mol
InChI Key: GXNQYZSBQABKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as ACD or ACPD and is a potent agonist of metabotropic glutamate receptors (mGluRs). In

Mechanism Of Action

ACD acts as a potent agonist of mGluRs, particularly mGluR1 and mGluR5. Activation of these receptors leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, the inositol triphosphate (IP3) pathway, and the protein kinase C (PKC) pathway. These pathways ultimately lead to the modulation of synaptic transmission and plasticity.

Biochemical And Physiological Effects

ACD has been shown to modulate synaptic transmission and plasticity in various regions of the brain. It has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. ACD has also been shown to modulate neurotransmitter release and neuronal excitability. In addition, ACD has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.

Advantages And Limitations For Lab Experiments

One of the major advantages of using ACD in lab experiments is its potency and selectivity for mGluRs. It is a highly specific agonist that can be used to selectively activate mGluRs in various regions of the brain. However, one of the limitations of using ACD is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental animals.

Future Directions

There are several future directions for the use of ACD in scientific research. One direction is the investigation of the role of mGluRs in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. ACD can be used to study the molecular mechanisms underlying these disorders and to identify potential therapeutic targets. Another direction is the development of new mGluR agonists with improved potency and selectivity. These agonists can be used to further elucidate the role of mGluRs in synaptic plasticity and to develop new treatments for neurological disorders.

Synthesis Methods

The synthesis of ACD involves a series of chemical reactions that are carried out in a controlled environment. The starting material for the synthesis is 9-amino-1-chloroacridine, which is reacted with N,N-dimethylaminoethyl chloride to produce 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)acridine. This compound is then reacted with acetic anhydride to produce 4-acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride.

Scientific Research Applications

ACD has been extensively used in scientific research, particularly in the field of neuroscience. It is a potent agonist of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate synaptic transmission and plasticity. ACD has been used to study the role of mGluRs in synaptic plasticity, learning, and memory. It has also been used to investigate the molecular mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

CAS RN

100113-02-8

Product Name

4-Acridinecarboxamide, 9-amino-1-chloro-N-(2-(dimethylamino)ethyl)-, dihydrochloride

Molecular Formula

C18H21Cl3N4O

Molecular Weight

415.7 g/mol

IUPAC Name

9-amino-1-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C18H19ClN4O.2ClH/c1-23(2)10-9-21-18(24)12-7-8-13(19)15-16(20)11-5-3-4-6-14(11)22-17(12)15;;/h3-8H,9-10H2,1-2H3,(H2,20,22)(H,21,24);2*1H

InChI Key

GXNQYZSBQABKAU-UHFFFAOYSA-N

SMILES

CN(C)CCNC(=O)C1=CC=C(C2=C(C3=CC=CC=C3N=C12)N)Cl.Cl.Cl

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C2=C(C3=CC=CC=C3N=C12)N)Cl.Cl.Cl

Other CAS RN

100113-02-8

synonyms

9-Amino-1-chloro-N-(2-(dimethylamino)ethyl)-4-acridinecarboxamide dihy drochloride

Origin of Product

United States

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